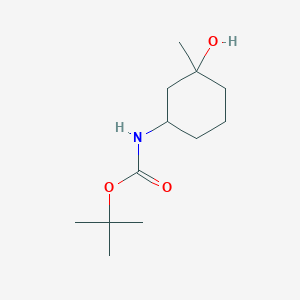

Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate

Description

Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate (CAS: Not explicitly provided in evidence; structurally inferred) is a carbamate derivative featuring a cyclohexane ring substituted with hydroxyl and methyl groups at the 3-position, protected by a tert-butyl carbamate moiety. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of bioactive molecules and prodrugs. Its tert-butyl group enhances steric protection, improving stability during reactions .

Key structural attributes include:

- Molecular formula: Likely C₁₃H₂₃NO₃ (inferred from analogs in –12).

- Functional groups: Hydroxyl (polar), methyl (hydrophobic), and tert-butyl carbamate (bulky protective group).

- Applications: Used in peptide synthesis, enzyme inhibitors, and as a precursor for chiral intermediates.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-3-methylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-6-5-7-12(4,15)8-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMVAIAUVIUSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Boc protection typically proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride. A base, such as triethylamine (EtN) or 4-dimethylaminopyridine (DMAP), neutralizes the generated acid, driving the reaction to completion. For 3-amino-3-methylcyclohexanol, the hydroxyl group remains intact due to its lower nucleophilicity compared to the amine under mild conditions.

Example Protocol

-

Reagents :

-

3-Amino-3-methylcyclohexanol (1.0 equiv)

-

Boc anhydride (1.2 equiv)

-

EtN (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Procedure :

The amine is dissolved in anhydrous DCM at 0°C, followed by sequential addition of EtN and Boc anhydride. The mixture is stirred at room temperature for 12–24 hours. -

Workup :

The reaction is quenched with water, and the organic layer is washed with brine, dried over MgSO, and concentrated. Purification via silica gel chromatography yields the product.

Table 1: Optimization of Boc Protection Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EtN | DCM | 25 | 12 | 85 |

| DMAP | THF | 25 | 24 | 78 |

| NaHCO | DCM | 25 | 48 | 65 |

Nucleophilic Substitution with Halogenated Intermediates

In a synthesis of tert-butyl ((1S,3S)-3-((3-bromo-6-chloropyridin-2-yl)oxy)cyclobutyl)carbamate, CsCO facilitated nucleophilic substitution between a brominated pyridine and a Boc-protected cyclobutanol. Adapting this strategy, 3-hydroxy-3-methylcyclohexylcarbamate could react with electrophiles (e.g., alkyl halides) under basic conditions.

Table 2: Nucleophilic Substitution Conditions

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-6-chloropyridine | CsCO | Acetonitrile | 20 | 56 |

| Methyl iodide | KCO | DMF | 60 | 48 |

Resolution of Racemic Mixtures

For enantiomerically pure tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate, chiral resolution methods are essential. Chromatographic separation using chiral stationary phases or enzymatic resolution (e.g., lipase-mediated hydrolysis) has been successful for analogous carbamates.

Example :

Racemic 5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one was resolved via preparative HPLC, achieving >99% enantiomeric excess . Similar techniques could isolate individual enantiomers of the target compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-oxo-3-methylcyclohexylcarbamate.

Reduction: Formation of 3-hydroxy-3-methylcyclohexylcarbamate.

Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Neuroprotective Properties

One of the primary applications of tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate is its neuroprotective effect against amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. Research indicates that this compound acts as both a β-secretase and an acetylcholinesterase inhibitor, which are critical mechanisms in the prevention of Aβ fibril formation.

Case Study: In Vitro and In Vivo Studies

- In Vitro Studies : The compound demonstrated a moderate protective effect on astrocytes exposed to Aβ1-42. This was evidenced by a reduction in tumor necrosis factor-alpha (TNF-α) levels and free radicals, suggesting a decrease in oxidative stress within the cells .

- In Vivo Studies : In a scopolamine-induced model of Alzheimer's disease, M4 showed a reduction in Aβ1-42 levels in rat brains, although not as significant as the standard treatment galantamine. The presence of Aβ plaques was observed using Congo red staining, indicating that while M4 had some effect, it was less pronounced than galantamine's .

Enzyme Inhibition

Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can influence cellular processes that are crucial for maintaining neuronal health and function.

- Enzyme Targets : The compound has shown potential in inhibiting enzymes linked to the pathogenesis of Alzheimer's disease. By modulating these enzymes, it may help regulate neurotransmission and mitigate neurodegeneration.

Synthesis and Characterization

The synthesis of tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate involves several chemical reactions that yield a compound with notable purity and structural integrity. Understanding its synthesis is essential for further research and application development.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds share structural and functional similarities with tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate, as identified by CAS-based comparisons (–12):

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| tert-Butyl (trans-3-hydroxy-3-methylcyclobutyl)carbamate | 1363382-14-2 | C₁₁H₂₁NO₃ | 1.00 | Cyclobutane ring vs. cyclohexane |

| tert-Butyl (3-hydroxycyclohexyl)carbamate | 610302-03-9 | C₁₁H₂₁NO₃ | 0.96 | Lacks the 3-methyl group |

| Ditert-butyl cyclohexane-1,3-diyldicarbamate | 110053-29-7 | C₁₆H₃₀N₂O₄ | N/A | Dual carbamate groups at 1,3-positions |

| tert-Butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | C₁₁H₁₉NO₃ | 0.98 | Ketone (3-oxo) replaces hydroxyl group |

Physicochemical Properties

Comparative data on solubility, stability, and reactivity:

Toxicity and Handling

- Acute Toxicity: Limited data for the target compound. Analogous tert-butyl carbamates show low acute toxicity but may cause irritation (skin/eyes) .

- Chronic Exposure: Potential respiratory sensitization (based on tert-butyl alcohol’s irritancy ).

- PPE Recommendations : Use nitrile/neoprene gloves, splash-resistant goggles, and NIOSH-approved respirators if airborne exposure exceeds 100 ppm .

Key Research Findings

- Synthetic Utility : The tert-butyl carbamate group in the target compound enhances stability in multi-step syntheses, as seen in analogs like Ditert-butyl cyclohexane-1,3-diyldicarbamate .

- Chiral Applications : Hydroxyl and methyl groups on the cyclohexane ring enable stereoselective reactions, critical for drug development .

- Safety Gaps : Lack of ecotoxicological data for most analogs underscores the need for further testing .

Biological Activity

Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate has the following chemical structure:

- Molecular Formula : C10H19NO2

- CAS Number : 1363381-12-7

The compound features a tert-butyl group, a hydroxyl group, and a carbamate functional group, which contribute to its biological activity.

The biological activity of tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and function. The steric hindrance provided by the tert-butyl group may also modulate the compound's reactivity and interactions with enzymes and receptors.

Biological Activity and Therapeutic Potential

Research has indicated that tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that similar compounds can protect neuronal cells from oxidative stress and neuroinflammation. For instance, related carbamates have shown protective effects against amyloid-beta-induced toxicity in astrocytes, reducing inflammatory markers such as TNF-α and free radicals .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in neurodegenerative diseases. For example, it has been suggested that it could inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .

- Antioxidant Properties : Compounds in this class have demonstrated the ability to reduce oxidative stress markers, such as malondialdehyde (MDA), indicating potential antioxidant properties .

Case Studies

Several studies have investigated the biological activity of related compounds:

- In vitro Studies : A study on a structurally similar compound showed that it could significantly reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ1-42). This reduction was linked to decreased levels of TNF-α and oxidative stress markers .

- In vivo Models : In animal models simulating Alzheimer's disease, compounds similar to tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate were administered alongside scopolamine. The results indicated a reduction in Aβ deposition and improvement in cognitive functions compared to control groups .

Comparative Analysis

The following table summarizes the biological activities reported for tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate and similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate | Neuroprotection, Antioxidant | Inhibition of β-secretase, Reduction of TNF-α |

| M4 (related compound) | Moderate protective effect against Aβ toxicity | Inhibition of amyloidogenesis |

| Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane | Selective inhibition of Ca²⁺ ATPase | Modulation of intracellular calcium levels |

Q & A

Basic Research Question

- HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns with acetonitrile/water gradients.

- 1H/13C NMR : Confirms regiochemistry via chemical shifts (e.g., tert-butyl protons at ~1.4 ppm, carbamate carbonyl at ~155 ppm).

- FT-IR : Validates carbamate formation (N-H stretch ~3350 cm⁻¹, C=O ~1700 cm⁻¹).

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities, as shown in for triazinanes .

How do variations in solvent choice and temperature impact the stereochemical outcomes during the synthesis of tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate?

Advanced Research Question

Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring axial carbamate orientation, while nonpolar solvents (e.g., toluene) could promote equatorial conformers. ’s optimization of epoxidation with TBHP in 1,2-dichloroethane suggests solvent-dependent activation barriers. Temperature gradients (e.g., 0°C vs. reflux) should be tested to assess kinetic vs. thermodynamic control, with monitoring via in-situ IR or HPLC .

What are the key stability considerations for storing tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate to prevent decomposition?

Basic Research Question

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis.

- Light Sensitivity : Amber glass or opaque packaging to prevent UV-induced degradation.

- Moisture Control : Use molecular sieves in storage vials. emphasizes avoiding heat and ignition sources for tert-butyl derivatives, while recommends dry, ventilated storage .

What methodological approaches can resolve discrepancies in reported yield data for tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate synthesis across different studies?

Advanced Research Question

- Reproducibility Trials : Replicate protocols with strict control of variables (e.g., reagent batch, humidity).

- Advanced Analytics : Use LC-MS to identify trace impurities affecting yield calculations.

- Meta-Analysis : Apply multivariate regression to published data, isolating variables like catalyst loading (e.g., Mo(CO)₆ in ) or workup methods .

- Cross-Lab Validation : Collaborate with independent labs to eliminate systematic errors.

How can computational modeling predict the reactivity of tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-31G* level can map potential energy surfaces for reactions (e.g., SN2 at the carbamate carbonyl). Solvent effects are modeled using implicit (e.g., SMD) or explicit solvent molecules, as demonstrated in for triazinane conformers. Transition state analysis identifies steric hindrance from the tert-butyl group, guiding synthetic modifications .

What strategies mitigate racemization during functionalization of tert-butyl 3-hydroxy-3-methylcyclohexylcarbamate?

Advanced Research Question

- Low-Temperature Reactions : Conduct substitutions below –10°C to slow racemization kinetics.

- Chiral Auxiliaries : Introduce temporary directing groups to stabilize stereochemistry.

- Enantioselective Catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) for asymmetric transformations. ’s stereospecific synthesis of carbamate intermediates provides a template for enantiomeric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.